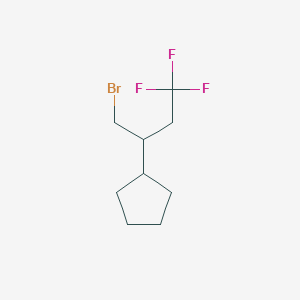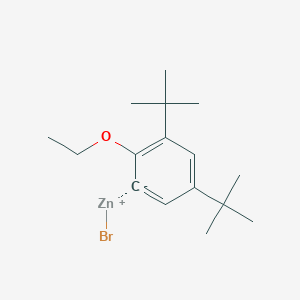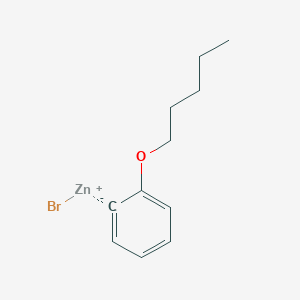![molecular formula C20H23N7O7-2 B14885665 2-{[(4-{[(2-Amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}phenyl)carbonyl]amino}pentanedioate](/img/structure/B14885665.png)
2-{[(4-{[(2-Amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}phenyl)carbonyl]amino}pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutamic acid, N-[4-[[(2-amino-5-formyl-1,4,4a,5,6,7,8,8a-octahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, calcium salt (1:1) is a complex organic compound with significant biological and chemical importance. It is a derivative of folic acid and is commonly known as calcium folinate. This compound is widely used in medical and biochemical applications due to its role in cellular metabolism and DNA synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glutamic acid, N-[4-[[(2-amino-5-formyl-1,4,4a,5,6,7,8,8a-octahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, calcium salt (1:1) involves several steps:
Formation of the pteridine ring: The pteridine ring is synthesized through a series of condensation reactions involving guanidine and various aldehydes.
Attachment of the benzoyl group: The benzoyl group is introduced through a nucleophilic substitution reaction.
Coupling with glutamic acid: The final step involves coupling the pteridine-benzoyl intermediate with glutamic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group.
Reduction: Reduction reactions can occur at the pteridine ring, converting it to dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the benzoyl group or the pteridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation products: Oxidized derivatives of the pteridine ring.
Reduction products: Dihydro or tetrahydro derivatives of the pteridine ring.
Substitution products: Modified benzoyl or pteridine derivatives.
Applications De Recherche Scientifique
Glutamic acid, N-[4-[[(2-amino-5-formyl-1,4,4a,5,6,7,8,8a-octahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, calcium salt (1:1) has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a crucial role in cellular metabolism and DNA synthesis.
Medicine: Used as a therapeutic agent in the treatment of certain types of anemia and as an adjuvant in cancer therapy.
Industry: Employed in the production of pharmaceuticals and as a nutritional supplement.
Mécanisme D'action
The compound exerts its effects by acting as a cofactor in various enzymatic reactions. It is involved in the transfer of one-carbon units in the synthesis of nucleotides and amino acids. The molecular targets include enzymes such as thymidylate synthase and dihydrofolate reductase, which are critical for DNA synthesis and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
Folic acid: The parent compound from which calcium folinate is derived.
Methotrexate: A folic acid antagonist used in cancer therapy.
Leucovorin: Another form of folinic acid used to enhance the efficacy of chemotherapy.
Uniqueness
Glutamic acid, N-[4-[[(2-amino-5-formyl-1,4,4a,5,6,7,8,8a-octahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, calcium salt (1:1) is unique due to its specific structure, which allows it to act as a more effective cofactor in enzymatic reactions compared to its analogs. Its calcium salt form enhances its stability and bioavailability, making it a preferred choice in therapeutic applications.
Propriétés
Formule moléculaire |
C20H23N7O7-2 |
|---|---|
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7,8,8a-hexahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H25N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,15-16,22-23H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,25,26,32)/p-2 |
Clé InChI |
BAGAZEJCJKQNAA-UHFFFAOYSA-L |
SMILES canonique |
C1C(N(C2C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)
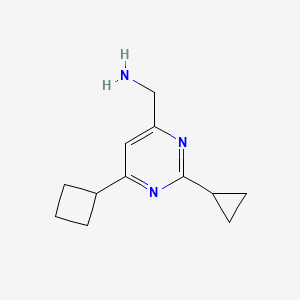
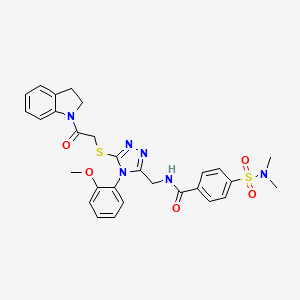
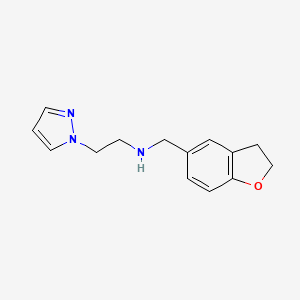

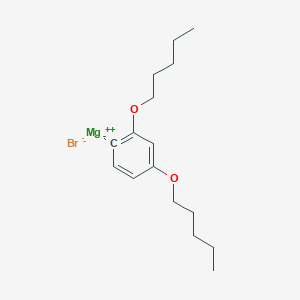
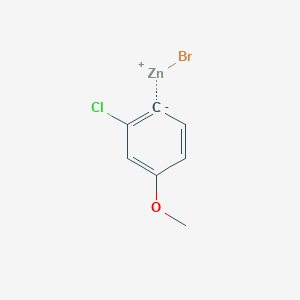

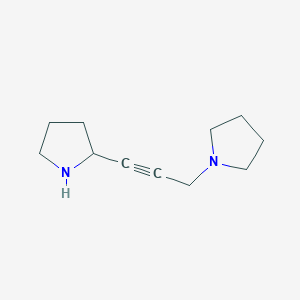
![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
